L-Lactic Acid-d3 Sodium Salt

Analytical Chemistry Stable Isotope Dilution Metabolomics

L-Lactic Acid-d3 Sodium Salt (CAS 285979-84-2) is a stable isotope-labeled analog of sodium L-lactate, wherein three hydrogen atoms on the terminal methyl group are substituted with deuterium (CD3CH(OH)COONa). This isotopic modification confers a nominal mass shift of +3 Da relative to the unlabeled compound.

Molecular Formula C3H5NaO3
Molecular Weight 115.078
CAS No. 285979-84-2
Cat. No. B590228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lactic Acid-d3 Sodium Salt
CAS285979-84-2
Synonyms(2S)-2-Hydroxy-propanoic Acid-d3 Sodium Salt;  (+)-Lactic Acid-d3 Sodium Salt;  (S)-(+)-Lactic Acid-d3 Sodium Salt;  (S)-2-Hydroxypropanoic Acid-d3 Sodium Salt;  (S)-2-Hydroxypropionic Acid-d3 Sodium Salt;  (S)-Lactic Acid-d3 Sodium Salt;  Espiritin-d3 Sod
Molecular FormulaC3H5NaO3
Molecular Weight115.078
Structural Identifiers
SMILESCC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3;
InChIKeyNGSFWBMYFKHRBD-QQAVFRBQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lactic Acid-d3 Sodium Salt (CAS 285979-84-2): Technical Specifications and Procurement Overview


L-Lactic Acid-d3 Sodium Salt (CAS 285979-84-2) is a stable isotope-labeled analog of sodium L-lactate, wherein three hydrogen atoms on the terminal methyl group are substituted with deuterium (CD3CH(OH)COONa). This isotopic modification confers a nominal mass shift of +3 Da relative to the unlabeled compound . It is primarily supplied as a solution in water at concentrations of 45-55% (w/w) or 85% (w/w) and is intended for use as an internal standard or tracer in mass spectrometry-based analytical workflows .

Workflow
LC-MS/MS quantitative bioanalysis as stable isotope-labeled internal standard (SIL-IS)
Format
Supplied as aqueous solution concentrate for direct dilution
Key attribute
+3 Da mass shift from unlabeled analyte reduces isotopic crosstalk

Why Unlabeled or Alternative Isotopologues Cannot Substitute for L-Lactic Acid-d3 Sodium Salt in Quantitative LC-MS


In liquid chromatography-mass spectrometry (LC-MS), the use of an isotopically labeled internal standard is essential to correct for matrix effects and ionization variability. Unlabeled sodium L-lactate cannot serve this purpose as its signal is indistinguishable from the endogenous analyte. While alternative isotopologues like 13C-labeled lactate exist, deuterated (d3) analogs offer distinct advantages in terms of a clean +3 Da mass shift, which minimizes isotopic overlap with the natural abundance M+1 and M+2 peaks of the unlabeled analyte . This spectral separation is critical for achieving the low limits of quantitation required in bioanalysis [1].

Unlabeled sodium L-lactate
Signal indistinguishable from endogenous analyte; cannot correct matrix effects or ionization variability
13C-labeled isotopologue (+1 Da)
Narrow mass shift may overlap with natural abundance M+1/M+2 peaks, limiting low-level quantitation

Quantitative Differentiation of L-Lactic Acid-d3 Sodium Salt for Analytical Method Selection


Isotopic Purity and Enrichment: Specification of ≥98 atom % D for Reliable Quantitation

The isotopic enrichment of this compound is specified as ≥98 atom % D by the supplier . This high degree of deuterium incorporation minimizes the presence of unlabeled (d0) or partially labeled species that could contribute to background signal and compromise the accuracy of quantitation. In contrast, a lower enrichment grade (e.g., 96 atom % D) from alternative suppliers would contain a higher proportion of unlabeled material, leading to a larger interfering signal at the analyte's mass-to-charge ratio. This directly impacts the lower limit of quantitation (LLOQ) and method robustness.

Isotopic enrichment
Supplier specification
≥98 atom % D
Reduces background from unlabeled species; supports low LLOQ
Data to verify per CoA; actual batch may exceed specification
Analytical Chemistry Stable Isotope Dilution Metabolomics

Chemical Purity: Guaranteed ≥98% (CP) for Minimized Chromatographic Interference

The chemical purity (CP) of the compound is specified as ≥98% . This is a critical parameter for any compound used as an internal standard, as impurities can generate extraneous chromatographic peaks that co-elute with the analyte or other matrix components, leading to inaccurate peak integration. A higher purity specification reduces the risk of such interference, enhancing method specificity. Alternative suppliers may offer a lower chemical purity minimum of 96% .

Chemical purity
Supplier specification
≥98% (CP)
Minimizes extraneous chromatographic peaks and baseline interference
Data to verify per CoA; reduces co-elution risk
HPLC Method Validation Quality Control

Chiral Purity: ≥98% (HPLC) for Enantiomer-Specific Quantitation

The compound is specified to have a chiral purity of ≥98% as determined by HPLC . This ensures that the product is predominantly the L-isomer, which is the biologically relevant form. For laboratories quantifying L-lactate in the presence of D-lactate (e.g., in bacterial fermentation or certain clinical samples), the use of a chirally pure internal standard is non-negotiable to prevent misassignment of enantiomeric peaks. While a direct comparator for this specific specification is not always published, it is a key differentiator from racemic or less stringently purified isotopologues.

Chiral purity
Supplier specification
≥98% (L-isomer, HPLC)
Ensures enantiomer-specific quantitation without D-lactate interference
Data to verify; critical for enantioselective LC methods
Chiral Separation Enantioselective Analysis D-Lactate Quantitation

Mass Shift: Distinct +3 Da Offset for Minimized Isotopic Overlap

The incorporation of three deuterium atoms results in a +3 Da mass shift relative to unlabeled sodium L-lactate . This is a larger mass difference than that provided by a single 13C label (M+1) . The M+3 shift is particularly advantageous because it moves the internal standard's signal further away from the natural abundance isotopic envelope of the unlabeled analyte (e.g., M+1 and M+2 peaks from 13C and 18O), thereby minimizing cross-talk and improving signal-to-noise ratio in multiple reaction monitoring (MRM) assays .

Mass shift
Class-level inference
+3 Da (d3) vs +1 Da (13C)
Larger shift reduces isotopic crosstalk; improves MRM signal-to-noise
Advantage in low-resolution MS; mitigates natural M+1/M+2 overlap
Mass Spectrometry LC-MS/MS MRM Transition

Demonstrated Suitability: Validated for Clinical LC-MS/MS Assays

Sodium lactate-d3 has been successfully employed and validated as an internal standard in a published clinical diagnostic method for the quantitation of lactate in cerebrospinal fluid (CSF) using HPLC-ESI-MS/MS [1]. In this protocol, the compound enabled an analytical measurement range of 0.3–20 mM with a 1:10 sample dilution [1]. While a direct comparative study with other internal standards was not performed, the successful validation of this method demonstrates the compound's practical suitability for rigorous, regulated bioanalytical applications.

Method context
Reported
CSF lactate quantitation (0.3–20 mM)
Supports bioanalytical method development for L-lactate in research matrices
Peer-reviewed method; in-house validation recommended
Clinical Chemistry Method Validation Bioanalysis

Validated Application Scenarios for L-Lactic Acid-d3 Sodium Salt


Quantitative Bioanalysis of Lactate by LC-MS/MS

As demonstrated by its use in a validated clinical assay for CSF lactate, this compound is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of L-lactate in biological fluids by LC-MS/MS [1]. Its +3 Da mass shift provides clear separation from the analyte, and its high isotopic and chemical purity specifications minimize interference, enabling a reliable analytical measurement range from 0.3 to 20 mM [1]. This makes it the compound of choice for developing robust methods for clinical diagnostics, pharmaceutical research, and metabolomics studies.

Metabolic Flux Analysis and Tracer Studies

The deuterium label at the terminal methyl group (CD3) makes this compound a valuable tracer for studying lactate kinetics, cellular respiration, and metabolic pathways such as the Cori cycle [1]. In contrast to unlabeled lactate, the incorporation of the stable isotope allows researchers to differentiate between endogenous lactate production and exogenously administered tracer, providing quantitative insights into metabolic fluxes without the hazards associated with radioactive tracers.

Enantioselective Analysis of D- and L-Lactate

The product's specification of ≥98% chiral purity (HPLC) [1] makes it suitable for applications requiring the separate quantitation of D- and L-lactate. This is particularly relevant in food science for monitoring bacterial fermentation processes, in clinical research for investigating conditions like short bowel syndrome, and in industrial biotechnology for quality control. The use of a chirally pure internal standard prevents cross-contamination of enantiomer signals, ensuring the accuracy of the analysis.

Application
Selection Property
Validation Focus
L-Lactate bioanalysis in research matrices
High isotopic & chemical purity; +3 Da mass shift
Method LLOQ, linearity, and matrix-effect correction
Metabolic flux and tracer studies
Deuterium label (CD3) for tracer differentiation
Endogenous vs. tracer lactate separation; kinetics interpretation
Enantiomer-specific D-/L-lactate analysis
Specified chiral purity for L-isomer
Enantiomer peak resolution and cross-signal verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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